Minimal DHFR Inhibition
The compound exhibits very weak inhibitory activity against recombinant human dihydrofolate reductase (DHFR), with an IC50 > 10,000 nM [1]. This contrasts sharply with established DHFR inhibitors like pyrimethamine and cycloguanil, which typically exhibit nanomolar potency against this enzyme [2]. This lack of potent DHFR inhibition is a key differentiator, indicating that 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one does not act through a classical antifolate mechanism and is unlikely to cause DHFR-related off-target effects in complex biological systems. This profile makes it a valuable tool compound for studies where DHFR inhibition would be a confounding variable.
| Evidence Dimension | Inhibition of recombinant human DHFR |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Pyrimethamine and cycloguanil (potent DHFR inhibitors) |
| Quantified Difference | Target compound is >100-fold less potent than typical nanomolar DHFR inhibitors. |
| Conditions | Recombinant human DHFR expressed in E. coli, preincubated for 15 mins, followed by addition of DHF substrate and NADPH. |
Why This Matters
This data proves the compound's lack of a common off-target liability (DHFR inhibition), making it a cleaner tool for probing other biological mechanisms.
- [1] BindingDB. BDBM50203226 CHEMBL3936777. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203226 (accessed 2026-04-17). View Source
- [2] Rattanajak R, et al. Malarial dihydrofolate reductase (DHFR) is the target of antifolate antimalarial drugs. https://scite.ai/reports/10.1039/d1md00008k (accessed 2026-04-17). View Source
